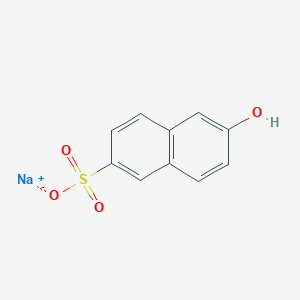

Sodium 6-hydroxynaphthalene-2-sulfonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;6-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWQALCOMQRMRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-01-6 (Parent) | |

| Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7029166 | |

| Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-76-2, 15883-56-4 | |

| Record name | Monosodium 6-hydroxynaphthalene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-hydroxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 6-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-6-SULFONIC ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05MYI02LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 6-hydroxynaphthalene-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Sodium 6-hydroxynaphthalene-2-sulfonate, a crucial intermediate in the chemical and pharmaceutical industries. Commonly known as Schaeffer's salt, this compound serves as a foundational building block in the production of various dyes and is explored for its potential in medicinal chemistry. This document outlines a detailed synthesis protocol, purification methods, and a comprehensive analysis of its physicochemical and spectroscopic properties.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₀H₇NaO₄S. Its structure, featuring a naphthalene core with both a hydroxyl and a sulfonate group, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a valuable intermediate in the synthesis of azo dyes and other complex organic molecules. This guide will delve into the established methods for its preparation and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the sulfonation of 2-naphthol. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid. The reaction conditions, particularly temperature, play a critical role in determining the isomeric distribution of the resulting sulfonic acids.

A generalized reaction scheme is as follows:

2-Naphthol + H₂SO₄ → 6-hydroxynaphthalene-2-sulfonic acid + H₂O

6-hydroxynaphthalene-2-sulfonic acid + NaOH → this compound + H₂O

Key by-products that can form during the sulfonation of 2-naphthol include 2-naphthol-3,6-disulfonic acid (R-acid) and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[1] The formation of these impurities is influenced by reaction time and temperature.

Experimental Protocol: Synthesis and Purification

The following protocol details a representative procedure for the synthesis and purification of this compound.

Materials:

-

2-Naphthol

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide

-

Sodium chloride

-

Activated carbon

-

Filter aid (e.g., Celite)

-

Distilled water

Procedure:

-

Sulfonation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add 2-naphthol to concentrated sulfuric acid. The molar ratio of sulfuric acid to 2-naphthol should be optimized, but a common starting point is a 1.05:1 ratio.[2] The mixture is then heated to a temperature of 100-110°C.[1] This temperature is maintained for a specific duration, typically several hours, to ensure the completion of the sulfonation reaction.

-

Drowning and Neutralization: After the sulfonation is complete, the reaction mixture is allowed to cool slightly before being carefully "drowned" by pouring it into a larger volume of cold water. This step is exothermic and should be performed with caution. The resulting acidic solution is then neutralized to a pH between 9 and 11 with a sodium hydroxide solution. This high pH helps in the subsequent removal of certain impurities.[1]

-

Purification - Removal of Impurities:

-

Activated Carbon Treatment: To remove unreacted 2-naphthol and other colored impurities, the neutralized solution is treated with activated carbon.[1] A filter aid can also be added to improve filtration efficiency. The mixture is stirred at an elevated temperature (e.g., 80-90°C) for a period of time before being filtered.

-

Precipitation of DONS: The pH of the clarified filtrate is carefully maintained above 9. This selectively precipitates the disodium salt of 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), which is then removed by filtration.[1]

-

-

Isolation of Schaeffer's Salt: The pH of the filtrate is then adjusted to the range of 2-7 using sulfuric acid.[1] Sodium chloride is added to the solution to "salt out" the this compound. The resulting slurry is cooled to promote crystallization.

-

Filtration and Drying: The precipitated product is collected by filtration and washed with a cold, saturated sodium chloride solution to remove any remaining impurities. The final product is then dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NaO₄S | |

| Molecular Weight | 246.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

No specific academic or commercial spectra with peak assignments were identified in the search results. The expected spectrum would show signals in the aromatic region corresponding to the protons on the naphthalene ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No specific academic or commercial spectra with peak assignments were identified in the search results. The expected spectrum would display signals for the ten carbon atoms of the naphthalene ring, with shifts influenced by the hydroxyl and sulfonate substituents.

FTIR (Fourier-Transform Infrared) Spectroscopy

While a specific spectrum with peak assignments was not found, the FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic ring) | 1450-1600 |

| S=O stretch (sulfonate) | 1150-1250 and 1030-1070 |

| C-O stretch (hydroxyl) | 1200-1300 |

UV-Vis (Ultraviolet-Visible) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., water) is expected to exhibit absorption maxima characteristic of the naphthalene chromophore. The exact peak positions can be influenced by solvent and pH.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis pathway of this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and purification strategy offer a solid foundation for researchers and professionals working with this important chemical intermediate. While the fundamental physicochemical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data with peak assignments. Further research and publication of this data would be highly beneficial to the scientific community, enabling more precise quality control and a deeper understanding of the compound's structural characteristics. The provided workflows and data serve as a valuable resource for the synthesis, purification, and analysis of this compound in both academic and industrial settings.

References

Spectroscopic Properties of Schaeffer's Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate), a key intermediate in the synthesis of various dyes and a compound of interest in analytical and medicinal chemistry. This document details its Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) characteristics, providing both quantitative data and detailed experimental protocols.

Introduction to Schaeffer's Salt

Schaeffer's salt, the sodium salt of 2-naphthol-6-sulfonic acid, is a water-soluble aromatic compound.[1][2] Its structure, featuring a naphthalene core with both a hydroxyl and a sulfonic acid group, imparts distinct spectroscopic properties that are valuable for its identification, quantification, and the study of its interactions with other molecules. Understanding these properties is crucial for its application in various scientific and industrial fields.[3]

UV-Visible Spectroscopy

The UV-Vis spectrum of Schaeffer's salt in an aqueous solution is characterized by absorption bands arising from π → π* electronic transitions within the naphthalene ring system. The position and intensity of these bands can be influenced by the solvent and pH.

UV-Vis Absorption Data

| Parameter | Value (in Water) | Reference Compound |

| λmax 1 | ~230 nm | 2-Naphthalenesulfonic acid |

| λmax 2 | ~275 nm | 2-Naphthalenesulfonic acid |

| λmax 3 | ~330 nm | 2-Naphthol |

Note: The exact λmax values and molar absorptivity for Schaeffer's salt may vary and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of Schaeffer's salt.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Schaeffer's salt in an aqueous solution.

Materials:

-

Schaeffer's salt (sodium 6-hydroxy-2-naphthalenesulfonate)

-

Deionized water (spectroscopic grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of Schaeffer's salt and dissolve it in deionized water in a 100 mL volumetric flask to create a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in 10 mL volumetric flasks to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum from 200 nm to 400 nm.

-

Sample Measurement: Record the UV-Vis absorption spectrum of each working solution from 200 nm to 400 nm.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

-

Experimental Workflow: UV-Vis Spectroscopy

Fluorescence Spectroscopy

Naphthalene and its derivatives are known to be fluorescent.[6] The fluorescence of Schaeffer's salt is expected to be sensitive to its environment, such as solvent polarity and pH.[7]

Fluorescence Data

| Parameter | Value (in Water) | Reference Compound |

| Excitation λmax | ~320 nm - 330 nm | 2-Naphthol |

| Emission λmax | ~355 nm - 420 nm | 2-Naphthol |

| Quantum Yield (Φ) | Not available | 0.18 (for 2-Naphthol in acidic solution)[9] |

Note: These values are for a related compound and should be experimentally verified for Schaeffer's salt.

Experimental Protocol for Fluorescence Spectroscopy

This protocol describes a method for determining the fluorescence excitation and emission spectra, as well as the relative quantum yield of Schaeffer's salt.

Objective: To measure the excitation and emission spectra and estimate the fluorescence quantum yield of Schaeffer's salt.

Materials:

-

Schaeffer's salt

-

Deionized water (spectroscopic grade)

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Volumetric flasks

-

Pipettes

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of Schaeffer's salt and the fluorescence standard in the same solvent (deionized water for Schaeffer's salt). The absorbance of these solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (estimated from a preliminary scan) and scan the excitation monochromator over a range (e.g., 250-350 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator over a range (e.g., 340-500 nm) to obtain the emission spectrum.

-

Quantum Yield Measurement (Relative Method):

-

Measure the absorbance of both the Schaeffer's salt solution and the standard solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of Schaeffer's salt (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Experimental Workflow: Fluorescence Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Schaeffer's salt by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for Schaeffer's salt in Deuterium Oxide (D₂O). The data is based on database entries for 6-hydroxy-2-naphthalenesulfonic acid, monosodium salt.[10][11][12] The aromatic protons and carbons exhibit distinct signals that can be used for structural confirmation.

¹H NMR Data (in D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

¹³C NMR Data (in D₂O)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

Note: Specific assignments of individual protons and carbons require detailed 2D NMR experiments. The exact chemical shifts can be influenced by concentration and pH.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of Schaeffer's salt.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Schaeffer's salt for structural elucidation.

Materials:

-

Schaeffer's salt

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Internal standard (e.g., DSS or TSP, optional)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of Schaeffer's salt in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

If an internal standard is used, add a small, known amount to the solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.

-

Apply a solvent suppression technique if the residual HDO signal is too intense.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Experimental Workflow: NMR Spectroscopy

References

- 1. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 2. 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. aa6kj.hopto.org [aa6kj.hopto.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. thieme-connect.de [thieme-connect.de]

Physical and chemical properties of Sodium 6-hydroxynaphthalene-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sodium 6-hydroxynaphthalene-2-sulfonate (CAS No. 135-76-2), a key intermediate in the synthesis of various organic compounds, particularly azo dyes. This document summarizes its key properties, outlines experimental protocols for their determination, and illustrates its synthetic and application workflow.

Core Physical and Chemical Properties

This compound, also commonly known as Schaeffer's salt, is an off-white to slightly yellowish or pinkish crystalline solid.[1][2] Its molecular structure, consisting of a naphthalene core with hydroxyl and sulfonate functional groups, dictates its chemical reactivity and physical characteristics.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NaO₄S | [3][4][5] |

| Molecular Weight | 246.21 g/mol | [1][3] |

| Melting Point | >300 °C | [3][6][7] |

| Boiling Point | 627.11 °C (at 101,325 Pa) | [3][6] |

| Vapor Pressure | 0 Pa at 25 °C | [3][6] |

| Water Solubility | 1000 g/L at 25 °C | [6] |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [3][6] |

| Appearance | Off-white, gray-white cream, or light yellow to pink powder | [1][2][6] |

| Form | Solid | [6][7] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound, being above 300 °C, is typically determined using methods suitable for high-melting-point solids.[4][6][8]

Methodology:

-

Sample Preparation: A small quantity of the finely powdered, dry substance is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heated metal block or a liquid bath is used.[6]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.[6] Given the high melting point, differential thermal analysis (DTA) or differential scanning calorimetry (DSC) can also be employed for precise determination.[6]

-

Determination of Water Solubility (OECD Guideline 105)

The high water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[7][9]

Methodology:

-

Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (saturation).[7]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

Spectroscopic Analysis

2.3.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze aromatic compounds and can be employed for quantitative analysis.[10][11]

Methodology:

-

Solvent Selection: A solvent that does not absorb in the same UV region as the analyte is chosen (e.g., water or methanol).[10]

-

Sample Preparation: A dilute solution of this compound of known concentration is prepared.

-

Analysis: The UV-Vis spectrum is recorded over a relevant wavelength range (typically 200-400 nm for aromatic compounds).[12] The wavelength of maximum absorbance (λmax) and the molar absorptivity are determined.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5][13]

Methodology:

-

Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[5]

-

Analysis: The FTIR spectrum is recorded. The characteristic absorption bands for the hydroxyl (-OH), sulfonate (-SO₃), and aromatic (C=C) functional groups are identified.

Mandatory Visualization

Workflow for Synthesis and Application in Azo Dyes

As this compound is primarily a synthetic intermediate, a biological signaling pathway is not applicable. Instead, the following diagram illustrates its general synthesis and subsequent use as a coupling component in the production of azo dyes. The synthesis typically involves the sulfonation of 2-naphthol.[1]

Caption: Synthesis of Schaeffer's Salt and its use as a coupling component in azo dye production.

Chemical Reactivity and Applications

The chemical reactivity of this compound is characterized by the presence of the hydroxyl and sulfonate groups on the naphthalene ring. The hydroxyl group activates the ring towards electrophilic substitution, and its position directs incoming electrophiles.

Its primary application is as a coupling component in the synthesis of a wide range of azo dyes.[3] In this process, a diazotized aromatic amine (a diazonium salt) reacts with this compound to form a stable azo compound, which is colored. This reaction is fundamental to the production of many synthetic colorants used in the textile, food, and cosmetic industries. For instance, it is used in the synthesis of FD&C Red No. 40.[3][7]

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. scribd.com [scribd.com]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. eu-opensci.org [eu-opensci.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The Solubility of Schaeffer's Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schaeffer's salt, the sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, is a crucial intermediate in the synthesis of various dyes and organic molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for Schaeffer's salt, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Schaeffer's Salt

The following table summarizes the known solubility characteristics of Schaeffer's salt and its corresponding acid form in various solvents. It is important to note the general trend of higher solubility for the free acid in polar organic solvents compared to the sodium salt.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Schaeffer's Salt (Sodium Salt) | Water | 20 | Sparingly Soluble (1.7 g / 100 mL) | Quantitative |

| Water | 80 | 30 g / 100 mL | Quantitative | |

| Methanol | Not Specified | Slightly Soluble | Qualitative | |

| Ethanol | Not Specified | Slightly Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative | |

| Schaeffer's Acid | Water | Not Specified | Very Soluble | Qualitative |

| Alcohol | Not Specified | Very Soluble | Qualitative | |

| Diethyl Ether | Not Specified | Practically Insoluble | Qualitative |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for Schaeffer's salt in specific organic solvents, the following experimental protocols provide a robust methodology for its determination.

Method 1: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

Schaeffer's salt (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of Schaeffer's salt and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the container in a constant temperature bath and agitate it for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a magnetic stirrer or an orbital shaker.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature. Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved particles.

-

Quantification:

-

UV-Vis Spectrophotometry: If Schaeffer's salt has a distinct chromophore in the chosen solvent, create a calibration curve of known concentrations versus absorbance. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.

-

HPLC: Develop a suitable HPLC method (column, mobile phase, detector) for the quantification of Schaeffer's salt. Prepare a series of standard solutions of known concentrations to generate a calibration curve. Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine its concentration based on the peak area.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

Method 2: Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials:

-

Schaeffer's salt (analytical grade)

-

Volatile organic solvent of interest

-

Constant temperature water bath or incubator

-

Analytical balance

-

Sealed containers

-

Filtration apparatus

-

Evaporating dish or watch glass

-

Oven or vacuum oven

Procedure:

-

Equilibration: Prepare a saturated solution of Schaeffer's salt in the chosen solvent at a constant temperature as described in Method 1.

-

Sample Withdrawal and Filtration: Withdraw a known volume of the clear, saturated supernatant and filter it to remove any suspended solids.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a controlled temperature below the decomposition point of Schaeffer's salt may be used.

-

Residue Weighing: Once the solvent is completely evaporated, weigh the evaporating dish containing the dried residue of Schaeffer's salt.

-

Calculation: The mass of the dissolved Schaeffer's salt is the difference between the final and initial weights of the evaporating dish. Calculate the solubility based on the initial volume of the saturated solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of Schaeffer's salt solubility using the Isothermal Equilibrium Method.

Caption: Workflow for determining the solubility of Schaeffer's salt.

An In-depth Technical Guide to the Mechanism of Sulfonation of 2-Naphthol for the Synthesis of Schaeffer's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction conditions, and experimental protocols for the sulfonation of 2-naphthol to produce 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. This important intermediate is widely utilized in the synthesis of dyes and pigments.

Introduction

The sulfonation of 2-naphthol is a classic example of an electrophilic aromatic substitution reaction that is highly sensitive to reaction conditions, particularly temperature. This sensitivity allows for the selective synthesis of different isomers, governed by the principles of kinetic and thermodynamic control. Schaeffer's acid, the thermodynamically favored product, is of significant industrial importance. Understanding the underlying mechanism and optimizing reaction parameters are crucial for achieving high yields and purity of the desired product.

The Reaction Mechanism: Kinetic vs. Thermodynamic Control

The sulfonation of 2-naphthol with concentrated sulfuric acid can lead to the formation of several isomeric monosulfonic acids. The position of the sulfonic acid group on the naphthalene ring is dictated by a delicate interplay between the rate of reaction (kinetic control) and the stability of the products (thermodynamic control).

At lower temperatures, the reaction is under kinetic control, favoring the formation of 2-naphthol-1-sulfonic acid (Oxy Tobias acid). The attack at the C1 position is sterically less hindered and the corresponding carbocation intermediate is stabilized by resonance, leading to a faster rate of formation.[1]

However, the sulfonation reaction is reversible. At higher temperatures (typically around 100°C and above), the reaction comes to equilibrium, and the more stable isomer becomes the major product.[2] 2-naphthol-6-sulfonic acid (Schaeffer's acid) is thermodynamically more stable than the 1-isomer due to reduced steric hindrance between the sulfonic acid group and the peri-hydrogen at the C8 position.[2] Therefore, by heating the reaction mixture, the initially formed 2-naphthol-1-sulfonic acid can undergo desulfonation and rearrange to the more stable 6-isomer.

Caption: Kinetic vs. Thermodynamic Control in 2-Naphthol Sulfonation.

Quantitative Data on Isomer Distribution

The product distribution in the sulfonation of 2-naphthol is highly dependent on the reaction temperature. While precise quantitative data at various high temperatures is not extensively tabulated in readily available literature, the general trend is a clear shift from the kinetically favored 1-isomer to the thermodynamically favored 6-isomer as the temperature increases.

| Temperature (°C) | Major Product | Minor Isomers | Reference |

| 15-25 | 2-Naphthol-1-sulfonic acid (Oxy Tobias acid) | 2-Naphthol-6-sulfonic acid and other isomers in smaller amounts | [3] |

| ~100 | 2-Naphthol-6-sulfonic acid (Schaeffer's acid) | Unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid), 2-naphthol-3,6-disulfonic acid | [4] |

| 160-165 | Naphthalene-2-sulfonic acid (from naphthalene) | Naphthalene-1-sulfonic acid | [5] |

Note: The data for 160-165°C refers to the sulfonation of naphthalene, but illustrates the general principle of temperature favoring the 2-position sulfonation in naphthalene derivatives.

Experimental Protocols

Conventional Synthesis of Schaeffer's Salt (Sodium 2-naphthol-6-sulfonate)

This protocol describes a typical laboratory-scale synthesis of Schaeffer's salt.

Materials:

-

2-Naphthol

-

Concentrated sulfuric acid (98%)

-

Water

-

Sodium hydroxide or sodium carbonate

-

Activated carbon

-

Sodium chloride (for salting out)

Procedure:

-

In a fume hood, carefully add 100 g of 2-naphthol to 150 g of concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer.

-

Heat the mixture with stirring to 100-105°C and maintain this temperature for approximately 2-3 hours. The reaction mixture will become a thick, viscous mass.

-

Monitor the reaction progress by taking a small sample, diluting it with water, and checking for the presence of unreacted 2-naphthol (e.g., by thin-layer chromatography).

-

Once the sulfonation is complete, cool the reaction mixture to about 70-80°C and carefully pour it into 500 mL of cold water with vigorous stirring.

-

Heat the diluted solution to boiling and add a small amount of activated carbon to decolorize the solution. Boil for a further 15-20 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Neutralize the filtrate with a concentrated solution of sodium hydroxide or sodium carbonate until it is slightly alkaline to litmus paper.

-

The sodium salt of Schaeffer's acid will begin to precipitate. To ensure maximum precipitation, the solution can be "salted out" by adding sodium chloride.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the precipitated Schaeffer's salt by filtration and wash it with a small amount of cold, saturated sodium chloride solution.

-

Dry the product in an oven at 100-110°C.

Purification of Schaeffer's Salt

Crude Schaeffer's salt may contain impurities such as unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), and 2-naphthol-3,6-disulfonic acid (R-acid).[6] A common purification method involves recrystallization.

Procedure:

-

Dissolve the crude Schaeffer's salt in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated carbon and boil for 10-15 minutes.

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and dry.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Sulfonation of 2-naphthol by sulfuric acid: Rate measurements and kinetic model [air.unimi.it]

- 4. prepchem.com [prepchem.com]

- 5. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

Navigating the Photophysical Landscape of Sodium 6-Hydroxynaphthalene-2-Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Sodium 6-hydroxynaphthalene-2-sulfonate, a compound of interest in various scientific domains, including its role as a dye intermediate. This document provides a comprehensive overview of its fluorescence quantum yield and photostability, supported by detailed experimental protocols and logical workflows.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is a critical parameter for characterizing the behavior of this compound in different environments. The following table summarizes the available quantitative data for this compound, also known as 2-naphthol-6-sulfonate.

| Property | Solvent/Conditions | Reported Value |

| Fluorescence Quantum Yield (Φf) | Non-aqueous solvents | ~0.20 ± 0.02[1] |

| Water | pH-dependent; higher than in non-aqueous solvents[1] |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound.

Materials and Instruments:

-

Test Sample: this compound

-

Reference Standard: A suitable fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvent: Spectroscopic grade solvent (e.g., water, ethanol).

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test sample and the reference standard in the chosen solvent. .

-

From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (e.g., the wavelength of maximum absorption for the test sample).

-

Record the corrected fluorescence emission spectrum for each solution of the test sample and the reference standard.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

-

Determine the gradient (slope) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_ST).

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the test sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the fluorescence quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Assessment of Photostability

Photostability testing is crucial to understand how a substance degrades under light exposure. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing of new drug substances and products, which can be adapted for other chemical compounds.

Objective: To assess the photostability of this compound through forced degradation studies.

Materials and Instruments:

-

Test Sample: this compound (in solid form and in solution).

-

Solvent: A suitable solvent in which the compound is stable in the dark.

-

Photostability Chamber: Equipped with a light source that conforms to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp) and a UV light source.

-

Chemically Inert, Transparent Containers: e.g., quartz cuvettes or vials.

-

Dark Control Samples: Samples protected from light to separate light-induced degradation from thermal degradation.

-

Analytical Instrument: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to quantify the parent compound and detect degradation products.

Procedure:

-

Sample Preparation:

-

Place the solid sample in a transparent container.

-

Prepare a solution of the sample at a known concentration.

-

Prepare identical samples to serve as dark controls.

-

-

Light Exposure:

-

Expose the samples to a light source in the photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Place the dark control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

-

-

Sample Analysis:

-

At specified time intervals, withdraw aliquots of the exposed and dark control samples.

-

Analyze the samples using the validated HPLC method to determine the concentration of this compound remaining.

-

Monitor for the appearance of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the compound as a function of exposure time or light energy.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Characterize any significant degradation products if possible.

-

Logical Flow for Photostability Assessment

Caption: A generalized workflow for assessing the photostability of a chemical compound.

References

Thermogravimetric Analysis of Sodium 6-hydroxynaphthalene-2-sulfonate: A Review of Available Data

Researchers, scientists, and drug development professionals seeking detailed thermogravimetric analysis (TGA) data for Sodium 6-hydroxynaphthalene-2-sulfonate will find a notable absence of comprehensive public-domain research on this specific compound. Despite its relevance as a key intermediate in the synthesis of various dyes, including FD&C Red No. 40, a thorough investigation of its thermal decomposition behavior through TGA has not been extensively reported in readily accessible scientific literature.

This compound, also known by its trivial names Schaeffer's acid sodium salt and 2-Naphthol-6-sulfonic acid sodium salt, is a stable solid with a melting point reported to be above 300 °C. While this high melting point suggests significant thermal stability, specific quantitative data regarding its decomposition temperatures, mass loss percentages at various stages, and the nature of its thermal degradation products are not available in the public domain.

Searches for thermogravimetric data on this compound and its alternative names have not yielded specific experimental protocols or quantitative results. The available literature primarily focuses on its synthesis, chemical properties, and applications in dye manufacturing.

For researchers requiring this information, it would be necessary to conduct bespoke thermogravimetric analysis experiments. A general experimental workflow for such an analysis is proposed below.

Proposed Experimental Workflow for TGA of this compound

A typical thermogravimetric analysis of this compound would involve a systematic process to ensure accurate and reproducible data. The following diagram illustrates a logical experimental workflow.

Hypothetical Data Presentation

While no specific data is available, a typical TGA experiment would yield results that could be summarized in a table for easy comparison. The following table is a template illustrating how such data would be presented.

| Parameter | Value | Unit |

| Experimental Conditions | ||

| Instrument | Thermogravimetric Analyzer | - |

| Sample Mass | 5 - 10 | mg |

| Atmosphere | Nitrogen / Air | - |

| Gas Flow Rate | 20 - 50 | mL/min |

| Heating Rate | 10 | °C/min |

| Temperature Range | 25 - 1000 | °C |

| Crucible Type | Alumina | - |

| Decomposition Stages (in N2) | ||

| Stage 1 (e.g., Dehydration) | ||

| Onset Temperature (Tonset) | Data not available | °C |

| Peak Temperature (Tpeak) | Data not available | °C |

| Mass Loss | Data not available | % |

| Stage 2 (e.g., Decomposition of Sulfonate Group) | ||

| Onset Temperature (Tonset) | Data not available | °C |

| Peak Temperature (Tpeak) | Data not available | °C |

| Mass Loss | Data not available | % |

| Stage 3 (e.g., Decomposition of Naphthalene Ring) | ||

| Onset Temperature (Tonset) | Data not available | °C |

| Peak Temperature (Tpeak) | Data not available | °C |

| Mass Loss | Data not available | % |

| Residue at 1000 °C | Data not available | % |

An In-depth Technical Guide to CAS 135-76-2 (2-Naphthol-6-sulfonic Acid Sodium Salt) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, key research applications, and detailed experimental protocols for CAS 135-76-2, chemically known as 2-Naphthol-6-sulfonic acid sodium salt. This compound, also widely recognized as Schaeffer's salt, is a pivotal intermediate in the synthesis of various dyes and has applications in other scientific domains.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Naphthol-6-sulfonic acid sodium salt.

| Property | Value | Reference |

| CAS Number | 135-76-2 | [1][2] |

| Molecular Formula | C₁₀H₇NaO₄S | [2][3] |

| Molecular Weight | 246.21 g/mol | [1][2] |

| Appearance | White to light yellow or pale brown crystalline powder. | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Soluble in water.[4] Slightly soluble in cold water, easily soluble in hot water.[3] | |

| logP | -2.26 at 25°C | [5] |

| Stability | Stable, but can be hygroscopic. | [5] |

Core Research Applications

The primary application of 2-Naphthol-6-sulfonic acid sodium salt is in the field of dye chemistry, where it serves as a crucial coupling component in the synthesis of a wide array of azo dyes.[] Azo dyes are a significant class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the chromophore.

Beyond its traditional role in dye manufacturing, research indicates its utility in other areas:

-

Biomaterial Science: Modified forms of sulfonic acid-containing compounds, including derivatives of 2-naphthol-6-sulfonic acid, are explored for enhancing the properties of biomaterials like hydrogels and scaffolds for applications in regenerative medicine and drug delivery.

-

Microbiology: It has been used as a precursor component in agar-plate screening tests for the identification and study of specific microorganisms.

-

Analytical Chemistry: The reactivity of 2-Naphthol-6-sulfonic acid sodium salt allows for its use in developing specific analytical methods, for example, in testing for the completeness of coupling reactions.[4]

Experimental Protocols

The most well-documented experimental use of 2-Naphthol-6-sulfonic acid sodium salt is in the synthesis of azo dyes. The following is a generalized protocol for the synthesis of a monoazo acid dye using Schaeffer's salt as the coupling component.

Synthesis of a Monoazo Acid Dye

This protocol involves two main stages: the diazotization of an aromatic amine and the subsequent azo coupling with 2-Naphthol-6-sulfonic acid sodium salt.

Materials:

-

Aromatic amine (e.g., aniline or a derivative)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

2-Naphthol-6-sulfonic acid sodium salt (Schaeffer's salt)

-

Sodium hydroxide (NaOH) solution (e.g., 30%)

-

Sodium chloride (NaCl) solution

-

Ice

Procedure:

-

Diazotization of the Aromatic Amine:

-

Dissolve the chosen aromatic amine (e.g., 2 mmol of aniline) in an acidic solution (e.g., 2.5 mL of 2M HCl).

-

Cool the solution to below 10°C, typically between 0-5°C, using an ice bath.

-

Slowly add a cooled solution of sodium nitrite (e.g., 2 mL of 1M NaNO₂) to the amine solution. Maintain the temperature below 10°C throughout the addition.

-

Stir the reaction mixture for approximately 1 hour at this low temperature to ensure the complete formation of the diazonium salt. The resulting clear solution of the diazonium salt is kept cold for the next step.

-

-

Azo Coupling Reaction:

-

In a separate beaker, dissolve 2-Naphthol-6-sulfonic acid sodium salt (2 mmol) in an alkaline solution (e.g., 5 mL of 30% NaOH).

-

Gradually add the previously prepared cold diazonium salt solution to the alkaline solution of Schaeffer's salt over a period of about 30 minutes.

-

Maintain the pH of the reaction mixture at approximately 9 by adding more NaOH solution as needed.

-

Continue stirring the reaction mixture for about 3 hours at a temperature below 10°C. The azo dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the collected solid with a sodium chloride solution to remove impurities.

-

Dry the final product.

-

The workflow for this synthesis is visualized in the diagram below.

Caption: Workflow for the synthesis of an azo dye using Schaeffer's salt.

Logical Relationships in Synthesis

The synthesis of azo dyes from 2-Naphthol-6-sulfonic acid sodium salt is a well-defined process governed by specific chemical principles. The logical flow of this process is critical for a successful outcome.

Caption: Key logical relationships and critical conditions in azo dye synthesis.

References

Schaeffer's Salt: A Core Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Schaeffer's salt, the common name for the sodium salt of 2-naphthol-6-sulfonic acid, is a pivotal intermediate in the landscape of organic synthesis. Its unique chemical structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, renders it a versatile precursor for a wide array of chemical compounds. This technical guide provides a comprehensive overview of Schaeffer's salt, detailing its synthesis, purification, and critical role as a precursor, with a particular focus on its applications in the manufacturing of dyes, food colorants, and as a building block in pharmaceutical chemistry. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key processes to serve as a practical resource for professionals in the chemical and pharmaceutical industries.

Chemical Properties and Specifications

Schaeffer's salt is a light yellow to pink powder.[1] Its chemical and physical properties are summarized in the table below. The presence of the sulfonic acid group imparts significant water solubility, a key characteristic for its application in aqueous reaction media.

| Property | Value | Reference(s) |

| Chemical Name | Sodium 6-hydroxy-2-naphthalenesulfonate | [2] |

| Common Names | Schaeffer's Salt, Schaeffer's Acid Sodium Salt | [2][3] |

| CAS Number | 135-76-2 | [2] |

| Molecular Formula | C₁₀H₇NaO₄S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| Appearance | Light yellow to pink powder | [1] |

| Solubility | Freely soluble in water; slightly soluble in alcohol. | [1] |

| Melting Point | >270°C (decomposes) (for the potassium salt) | [4] |

Schaeffer's Acid (Free Acid Form)

| Property | Value | Reference(s) |

| Chemical Name | 6-Hydroxy-2-naphthalenesulfonic acid | [1] |

| Common Names | Schaeffer's Acid, Schaeffer's β-acid | [1][5] |

| CAS Number | 93-01-6 | [1] |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | Leaflets | [1] |

| Melting Point | 125°C | [1] |

| Solubility | Very soluble in water and alcohol; practically insoluble in ether. | [1] |

Synthesis of Schaeffer's Salt

The primary industrial method for the synthesis of Schaeffer's salt is the sulfonation of 2-naphthol.[3] This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid.

Conventional Sulfonation

The conventional process involves heating 2-naphthol with concentrated sulfuric acid.[6] The reaction temperature is a critical parameter, as it influences the position of sulfonation on the naphthalene ring. To maximize the yield of the desired 6-sulfonic acid isomer (Schaeffer's acid), the reaction is typically conducted at around 100°C.[3]

Microwave-Assisted Sulfonation

A more modern and efficient approach involves microwave-assisted synthesis.[7] This method offers several advantages, including a significant reduction in reaction time and the amount of sulfuric acid required, leading to a more environmentally friendly process.[7]

Impurities in Synthesis

The sulfonation of 2-naphthol is not perfectly selective, leading to the formation of several by-products. The primary impurities include:

The presence and concentration of these impurities can significantly impact the quality and performance of the final products derived from Schaeffer's salt.

Purification of Schaeffer's Salt

Crude Schaeffer's salt obtained from the sulfonation reaction is generally not pure enough for commercial applications and requires purification.[6] A multi-step purification process is typically employed to remove the aforementioned impurities.

Experimental Protocols

Synthesis of Schaeffer's Salt (Conventional Method)

Materials:

-

2-Naphthol

-

Concentrated Sulfuric Acid (93%)[6]

-

Water

-

Activated Carbon[6]

-

Sodium Hydroxide or Sodium Carbonate[6]

-

Sodium Chloride or Sodium Sulfate[6]

-

Hydrochloric Acid

Procedure:

-

In a suitable reaction vessel, carefully add 2-naphthol to concentrated sulfuric acid.

-

Heat the mixture to approximately 100°C and maintain this temperature until the sulfonation is substantially complete.[3][6]

-

Cool the reaction mixture and "drown" it by carefully adding it to a larger volume of water.[6]

-

Heat the diluted sulfonation mixture to 85-90°C and treat with activated carbon for about 1 hour to adsorb unreacted 2-naphthol.[6]

-

Filter the hot solution to remove the activated carbon.[6]

-

Adjust the pH of the filtrate to above 9 with sodium hydroxide or sodium carbonate to precipitate the disodium salt of DONS.[6]

-

Filter off the precipitated DONS.[6]

-

Acidify the filtrate to a pH between 2 and 7 with sulfuric acid.[6]

-

Add a salting-out agent like sodium chloride or sodium sulfate to precipitate Schaeffer's salt.[6]

-

Cool the slurry to 25-30°C to maximize precipitation.[6]

-

Isolate the precipitated Schaeffer's salt by filtration and wash the filter cake with cold water.[6]

-

Dry the purified product.

Quantitative Data from a Patented Process: A patented process reported an overall yield of 72% of the theoretical Schaeffer's Salt based on the initial 2-naphthol used.[6] The recovery from the sulfonation mixture after purification was 88%.[6] The final product contained approximately 0.05% β-naphthol, 0.42% R-Salt, and 0.51% of the disodium salt of DONS.[6]

Synthesis of Sunset Yellow FCF (C.I. Food Yellow 3)

Sunset Yellow FCF is a widely used food colorant synthesized via an azo coupling reaction involving diazotized sulfanilic acid and Schaeffer's salt.[9][10]

Materials:

-

Sulfanilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Schaeffer's salt

-

Sodium hydroxide (30% solution)[11]

-

Sodium chloride

Procedure:

-

Diazotization: Dissolve sulfanilic acid in a sodium carbonate solution and cool. Add a solution of sodium nitrite. Slowly add this mixture to a cold solution of hydrochloric acid (below 10°C) to form the diazonium salt of sulfanilic acid. Stir for approximately 1 hour.[11]

-

Coupling: Dissolve Schaeffer's salt in a 30% sodium hydroxide solution.[11]

-

Slowly add the cold diazonium salt solution to the alkaline Schaeffer's salt solution over a period of about 30 minutes, maintaining the temperature below 10°C and the pH at approximately 9.[11]

-

Continue stirring for about 3 hours.[11]

-

Isolate the precipitated Sunset Yellow FCF dye by filtration.

-

Wash the product with a sodium chloride solution and dry.[11]

Synthesis of Acid Orange 7

Acid Orange 7 is another important azo dye used in the textile industry, synthesized by coupling diazotized sulfanilic acid with 2-naphthol.[12][13] While this specific dye does not directly use Schaeffer's salt, the procedure is analogous and highlights the general utility of naphthol derivatives in azo dye synthesis. The synthesis involves the diazotization of sulfanilic acid followed by coupling with 2-naphthol in an alkaline medium.[12][14]

Applications of Schaeffer's Salt

The primary application of Schaeffer's salt is as a coupling component in the synthesis of monoazo and disazo dyes.[6]

-

Food Colorants: As detailed above, it is a crucial precursor for C.I. Food Yellow 3 (Sunset Yellow FCF).[9]

-

Textile Dyes: It is used in the manufacturing of various acid, direct, and reactive dyes for textiles. Examples include C.I. Acid Orange 12 and C.I. Acid Red 115.[6]

-

Pharmaceutical Intermediates: The naphthol sulfonic acid scaffold is of interest in medicinal chemistry for the synthesis of novel compounds with potential biological activity.

-

Analytical Chemistry: Schaeffer's salt can be used as a reagent in analytical tests, for example, to detect the completeness of a coupling reaction.[15]

Conclusion

Schaeffer's salt remains a cornerstone intermediate in the chemical industry, particularly in the production of colorants. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The purification processes are critical to achieving the high-purity material required for its diverse applications. This guide has provided a detailed overview of the synthesis, purification, and key applications of Schaeffer's salt, supported by quantitative data and procedural outlines, to aid researchers and professionals in their work with this versatile chemical precursor. The continued importance of azo dyes and the potential for new applications in areas like pharmaceuticals ensure that Schaeffer's salt will remain a compound of significant industrial and scientific interest.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. echemi.com [echemi.com]

- 5. 6,6'-Oxybis(2-naphthalenesulfonic acid) in Schaeffer's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sodium 2-Naphthol-6-sulfonate | CymitQuimica [cymitquimica.com]

- 13. UV/Vis+ Photochemistry Database [science-softcon.de]

- 14. researchgate.net [researchgate.net]

- 15. seniorchem.com [seniorchem.com]

Methodological & Application

Application Note: Protocol for the Synthesis of Azo Dyes Using Sodium 6-hydroxynaphthalene-2-sulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of an azo dye using Sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, as the coupling component. The procedure involves a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction. This protocol uses the well-documented synthesis of C.I. Food Yellow 3 (Sunset Yellow FCF) from sulfanilic acid and Schaeffer's salt as a representative example. The methodology is designed to be reproducible and is applicable for the synthesis of a variety of similar azo dyes.

Principle of the Reaction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The overall process is divided into two primary stages:

-

Diazotization: A primary aromatic amine (e.g., sulfanilic acid) is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt.[1][2] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[1][3] The resulting diazonium ion is a weak electrophile.

-

Azo Coupling: The generated diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component. In this protocol, the coupling component is this compound (Schaeffer's salt). The hydroxyl group of Schaeffer's salt is a powerful activating group, facilitating the electrophilic attack of the diazonium ion to form the stable azo compound, characterized by the -N=N- linkage.[4][5] This reaction is typically carried out in an alkaline medium (pH ~9) to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring.[6]

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of the azo dye.

Caption: Experimental workflow for azo dye synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt.

3.1. Materials and Reagents

-

Sulfanilic acid

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

This compound (Schaeffer's salt)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

3.2. Equipment

-

Beakers (250 mL, 500 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Thermometer

-

pH indicator paper or pH meter

-

Graduated cylinders

-

Büchner funnel and vacuum flask

-

Filter paper

-

Drying oven

3.3. Procedure

Part A: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve 4.33 g (0.025 mol) of sulfanilic acid and 1.5 g (0.014 mol) of sodium carbonate in 50 mL of water. Gentle warming may be required to achieve a clear solution.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 1.80 g (0.026 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution to the cold sulfanilic acid solution.

-

Slowly, and in portions, add 5 mL of concentrated hydrochloric acid to the mixture. Maintain the temperature below 5 °C throughout the addition.[1] Stir the resulting suspension of the diazonium salt for an additional 15-30 minutes in the ice bath.[1]

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 6.1 g (0.025 mol) of this compound (Schaeffer's salt) in 40 mL of a 10% sodium hydroxide solution.

-

Cool this solution to below 10 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the cold Schaeffer's salt solution.

-

A brightly colored precipitate of the azo dye should form immediately.[1]

-

During the addition, monitor the pH of the mixture and ensure it remains alkaline (pH ~9) by adding more 10% NaOH solution if necessary.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[6]

Part C: Isolation and Purification

-

To precipitate the dye, add approximately 10 g of sodium chloride (NaCl) in portions to the reaction mixture while stirring, a process known as "salting out".

-

Continue stirring for 15 minutes, then collect the solid dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.

-

Dry the purified product in an oven at 80-100 °C or in a desiccator.

-

Weigh the final product and calculate the percentage yield.

Data Presentation

Table 1: Reaction Parameters and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume Used | Key Conditions |

| Sulfanilic acid | 173.19 | 0.025 | 4.33 g | Diazotization Temp: 0-5 °C |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.026 | 1.80 g | Added as a cold aqueous solution |

| Hydrochloric Acid (conc.) | 36.46 | - | 5 mL | Added slowly to maintain low temperature |

| This compound | 246.22 | 0.025 | 6.1 g | Coupling Temp: < 10 °C, pH ~9 |

| Sodium Hydroxide (NaOH) | 40.00 | - | ~40 mL (10% w/v) | To maintain alkaline conditions for coupling |

Table 2: Expected Product Characterization (C.I. Food Yellow 3)

| Property | Value |

| Chemical Name | 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid |